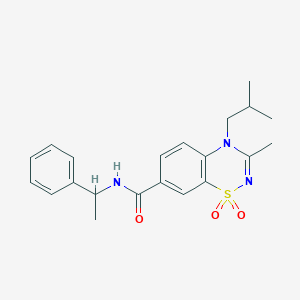
4-isobutyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zopiclone belongs to the class of cyclopyrrolones , which are non-benzodiazepine sedative-hypnotic agents. It is primarily used as a sleeping aid due to its sedative properties. Zopiclone acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission and promoting sleep.
Métodos De Preparación
Synthetic Routes::
Hantzsch Dihydropyridine Synthesis: Zopiclone can be synthesized via the Hantzsch dihydropyridine synthesis. In this method, 2-amino-5-chlorobenzophenone reacts with 4-methyl-2-oxo-2H-1,2,4-thiadiazine-3-carboxylic acid hydrazide to form the dihydropyridine intermediate. Subsequent oxidation yields zopiclone.
Other Routes: Alternative synthetic routes involve cyclization reactions using various reagents and conditions.
Industrial Production:: Zopiclone is industrially produced through efficient synthetic processes, ensuring high purity and yield for pharmaceutical use.
Análisis De Reacciones Químicas
Zopiclone undergoes several chemical reactions:
Oxidation: The thiazine ring can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups.
Major Products: The N-oxide and reduced forms are common products.
Aplicaciones Científicas De Investigación
Zopiclone’s applications extend beyond sleep aid:
Clinical Use: It is prescribed for short-term treatment of insomnia.
Anxiolytic Properties: Zopiclone exhibits anxiolytic effects due to its GABAergic action.
Neuroprotective Potential: Some studies suggest neuroprotective effects against oxidative stress.
Pharmacokinetics Research: Researchers study its metabolism and interactions.
Mecanismo De Acción
Zopiclone enhances GABAergic neurotransmission by binding to GABA-A receptors. It increases chloride ion influx, leading to neuronal hyperpolarization and sedation. The precise molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Zopiclone is unique due to its cyclopyrrolone structure. Similar compounds include eszopiclone (the S-enantiomer of zopiclone) and benzodiazepines like diazepam . zopiclone’s distinct pharmacological profile sets it apart.
Propiedades
Fórmula molecular |
C21H25N3O3S |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-(1-phenylethyl)-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-14(2)13-24-16(4)23-28(26,27)20-12-18(10-11-19(20)24)21(25)22-15(3)17-8-6-5-7-9-17/h5-12,14-15H,13H2,1-4H3,(H,22,25) |
Clave InChI |
XIRIHJPKPKGAMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11252757.png)
![2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B11252762.png)
![6-Chloro-7'-hydroxy-8'-[(4-methylpiperazin-1-YL)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11252765.png)
![ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11252773.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11252782.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252789.png)

![(2-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11252809.png)

![methyl 4-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11252825.png)
![2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11252835.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B11252836.png)
![N-(3,4-Dimethylphenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-B][1,2,4]triazin-3-YL}sulfanyl)acetamide](/img/structure/B11252848.png)
